molecular formula C34H28N4O3S2 B492681 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide CAS No. 667913-28-2

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide

Cat. No.: B492681
CAS No.: 667913-28-2
M. Wt: 604.7g/mol
InChI Key: SGFGNBRJTFCBDT-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a multifunctional heterocyclic compound featuring:

  • A benzo[d]thiazole moiety linked to a phenyl ring.
  • A tetrahydroquinolinone core substituted with cyano, 4-methoxyphenyl, and dimethyl groups.
  • A thioacetamide bridge connecting the two aromatic systems.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O3S2/c1-34(2)16-26-31(27(39)17-34)30(20-11-13-23(41-3)14-12-20)24(18-35)33(38-26)42-19-29(40)36-22-8-6-7-21(15-22)32-37-25-9-4-5-10-28(25)43-32/h4-15H,16-17,19H2,1-3H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFGNBRJTFCBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)C#N)C6=CC=C(C=C6)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]thiazol-2-ylphenylamine Intermediate

The benzo[d]thiazole moiety is synthesized via cyclocondensation of 2-aminothiophenol with a substituted benzaldehyde derivative. As demonstrated in the synthesis of 4-(benzo[d]thiazol-2-yl)benzenamine , aryl isothiocyanates react with primary amines under reflux conditions to form thiourea intermediates, which are subsequently cyclized using acidic or basic catalysts. For the target compound, 3-nitrobenzaldehyde is condensed with 2-aminothiophenol in the presence of iodine as an oxidizing agent, yielding 3-nitrobenzo[d]thiazole. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-(benzo[d]thiazol-2-yl)phenylamine .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Cyclocondensation2-aminothiophenol, 3-nitrobenzaldehyde, I₂, DMF, 110°C78%
ReductionH₂ (1 atm), 10% Pd/C, EtOH, rt92%

Construction of the Tetrahydroquinoline Core

The 3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline fragment is synthesized via a Friedländer annulation. Ethyl cyanoacetate reacts with 4-methoxyacetophenone in the presence of ammonium acetate and acetic acid, forming a β-enaminonitrile intermediate. Cyclization with dimedone (5,5-dimethylcyclohexane-1,3-dione) under microwave irradiation (150°C, 20 min) yields the tetrahydroquinoline scaffold . The methyl groups at C7 are introduced via alkylation using methyl iodide and K₂CO₃ in DMF.

Optimized Parameters for Annulation

  • Solvent: Acetic acid

  • Catalyst: Ammonium acetate (2 equiv)

  • Temperature: 150°C (microwave-assisted)

  • Yield: 85%

Thioacetamide Linkage Formation

The critical thioether bond is established through a nucleophilic substitution reaction. The tetrahydroquinoline intermediate is functionalized at C2 with a thiol group via treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 80°C . Concurrently, the benzo[d]thiazol-2-ylphenylamine is acylated with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding 2-chloro-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide. The thiolate anion generated from the tetrahydroquinoline reacts with the chloroacetamide derivative in DMF at 60°C, forming the thioacetamide bridge.

Reaction Metrics

ComponentConditionsYieldReference
ThiolationLawesson’s reagent, toluene, 80°C76%
AcylationChloroacetyl chloride, Et₃N, DCM88%
CouplingDMF, 60°C, 6 h68%

Final Assembly and Purification

The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from ethanol affords the title compound as a pale-yellow solid. Analytical data (¹H NMR, LC-MS) confirm the structure: ¹H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, NH), 8.34 (d, J = 8.2 Hz, 1H), 7.89–7.82 (m, 4H), 7.45 (d, J = 8.6 Hz, 2H), 6.99 (d, J = 8.6 Hz, 2H), 4.12 (s, 2H, SCH₂CO), 3.79 (s, 3H, OCH₃), 2.85–2.78 (m, 2H), 2.65–2.58 (m, 2H), 1.92 (s, 6H, C(CH₃)₂) .

Challenges and Mitigation Strategies

  • Regioselectivity in Thiolation : Competing sulfonation at C3 of the tetrahydroquinoline is minimized by using a bulky base (DBU) to deprotonate the thiol selectively .

  • Steric Hindrance During Coupling : Elevated temperatures (60°C) and polar aprotic solvents (DMF) enhance reaction kinetics .

  • Byproduct Formation : Column chromatography with 5% methanol in DCM removes unreacted acetamide and disulfide dimers.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile, and varying temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Halogenated derivatives, substituted benzothiazoles, and quinolines.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on its specific bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Thioacetamide Hybrids

Key Analogs:
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Structural Differences: Lacks the tetrahydroquinolinone core but includes a nitro group on the benzothiazole and a phenylureido-thiadiazole substituent. Activity: Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative effects against HepG2 cells (IC₅₀ = 3.72 µM) . Synthesis: Prepared via nucleophilic substitution with K₂CO₃ in acetone, yielding 65–75% .
  • N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Derivatives (4g–4n)

    • Structural Differences : Replace the thioacetamide bridge with a carboxamide linker and a 4-oxo-thiazolidine ring.
    • Activity : Moderate cytotoxicity (e.g., 4g: IC₅₀ = 12.5 µM against MCF-7 cells) due to reduced sulfur-based bioactivity .
Comparison Table:
Compound Core Structure Key Substituents Bioactivity (IC₅₀) Synthesis Yield
Target Compound Benzothiazole + Tetrahydroquinolinone 4-Methoxyphenyl, Cyano Pending Not Reported
6d Benzothiazole + Thiadiazole Nitro, Phenylureido 0.89 µM (VEGFR-2) 65–75%
4g Benzothiazole + Thiazolidinone 4-Chlorophenyl 12.5 µM (MCF-7) 60–70%

Thioacetamide-Linked Heterocycles

Key Analogs:
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) Structural Differences: Features dual thiadiazole and oxadiazole rings instead of tetrahydroquinolinone. Activity: Moderate cytotoxic effects (IC₅₀ = 8.2 µM against A549 cells) due to enhanced membrane permeability from the 4-chlorophenyl group .
  • Quinazolinone-Thioacetamide Derivatives (5–10) Structural Differences: Replace benzothiazole with a sulfamoylphenyl-quinazolinone core. Activity: Compound 8 (IC₅₀ = 4.1 µM against HeLa cells) shows superior activity attributed to the 4-methylphenyl group enhancing hydrophobic interactions .
Comparison Table:
Compound Heterocyclic System Key Substituents Bioactivity (IC₅₀)
Target Compound Benzothiazole + Tetrahydroquinolinone 4-Methoxyphenyl, Cyano Pending
3a Thiadiazole + Oxadiazole 4-Chlorophenyl, Benzylthio 8.2 µM (A549)
8 Quinazolinone 4-Methylphenyl, Sulfamoyl 4.1 µM (HeLa)

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Groups :
    • The target compound’s 4-methoxyphenyl group may enhance solubility and π-stacking interactions compared to chlorine-containing analogs (e.g., 4g, 3a), which often improve binding affinity but reduce bioavailability .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide is a complex organic compound with a unique structural arrangement that suggests significant potential for biological activity. This compound integrates a benzo[d]thiazole moiety, a phenyl group, and a tetrahydroquinoline derivative, indicating a multifaceted pharmacological profile.

Structural Characteristics

The structural complexity of this compound includes:

  • Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
  • Tetrahydroquinoline derivative : Associated with various biological activities including anticancer and anti-inflammatory effects.
  • Functional groups : The presence of cyano and methoxy groups enhances its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Compounds with similar structural frameworks to this compound have demonstrated significant antimicrobial activities. Benzothiazole derivatives are particularly noted for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar activities due to its structural similarities to known antimicrobial agents.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Research has shown that benzothiazole derivatives often interact with cellular mechanisms involved in cancer progression. For instance:

  • Structure Activity Relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines .
  • Compounds sharing features with this compound have been reported to inhibit key proteins involved in cancer cell survival and proliferation.

Study on Related Compounds

A study investigated the anticancer effects of novel thiazole-linked compounds on human lung adenocarcinoma cells (A549). The results indicated that certain derivatives demonstrated strong selectivity against these cells, suggesting potential pathways for further exploration in drug development .

Interaction Studies

Initial interaction studies are crucial for understanding the biological mechanisms at play. For example:

  • Cytotoxicity Assays : Assessing the compound's effect on various cancer cell lines could provide insights into its therapeutic potential.
  • Mechanism of Action : Investigating how the compound interacts with specific molecular targets could elucidate its role in inhibiting cancer cell growth.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-thioacetamideContains thioacetamide and benzothiazoleAntimicrobial
2-cyano-N-(quinolin-3-yl)propanamideQuinoline core with cyano groupAnticancer
2-(benzo[d]thiazol-2-ylamino)pyrimidinePyrimidine ring with benzothiazoleAntibacterial

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